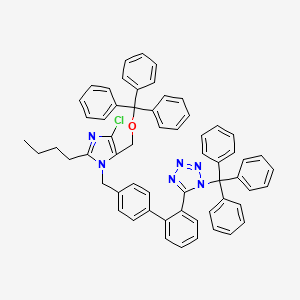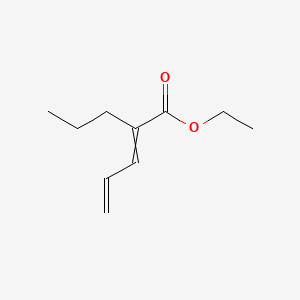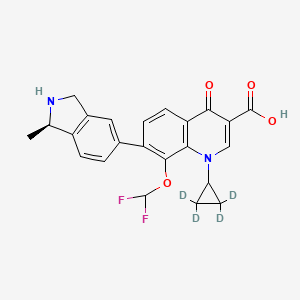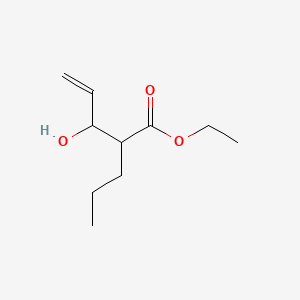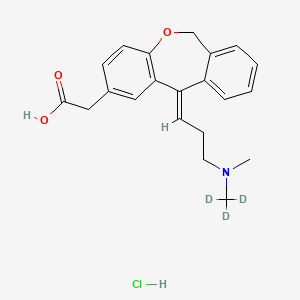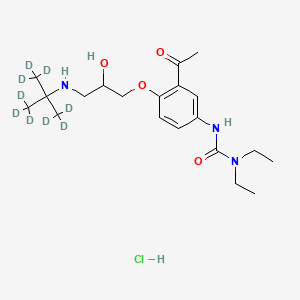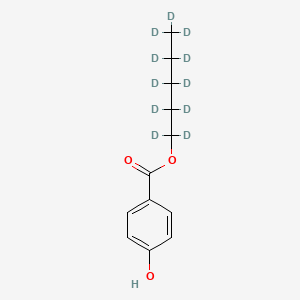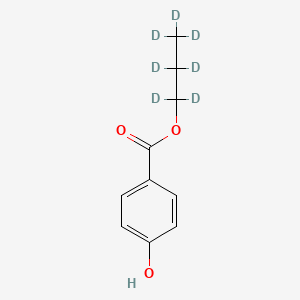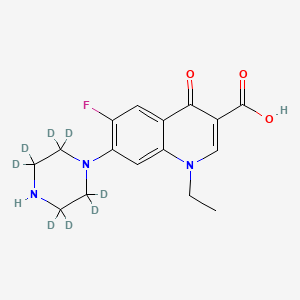
4-(Trifluoromethoxy)aniline-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline where the hydrogen atom in the amino group is replaced by a nitrogen-15 isotope, and a trifluoromethoxy group is attached to the benzene ring. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, where a precursor compound undergoes a reaction with a fluorinating agent such as XtalFluor-E in the presence of trichloroisocyanuric acid or N-fluorobenzenesulfonimide . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)aniline-15N involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. The production is typically carried out in specialized facilities equipped to handle fluorinating agents and isotopically labeled compounds .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aniline derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-(Trifluoromethoxy)aniline-15N is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of labeled pharmaceuticals for tracing metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethoxy)aniline-15N involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen-15 isotope labeling enables researchers to trace the compound’s metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy .
Propriétés
Numéro CAS |
1246815-55-3 |
|---|---|
Formule moléculaire |
C7H6F3NO |
Poids moléculaire |
178.119 |
Nom IUPAC |
4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
Clé InChI |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
SMILES |
C1=CC(=CC=C1N)OC(F)(F)F |
Synonymes |
4-(Trifluoromethoxy)benzenamine-15N; (4-(Trifluoromethoxy)phenyl)amine-15N; p-Trifluoromethoxyphenylamine-15N; α,α,α-Trifluoro-p-anisidine-15N, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


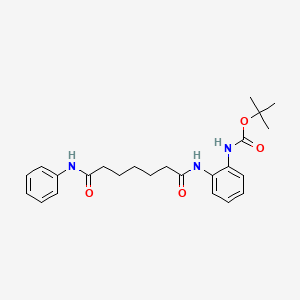
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
